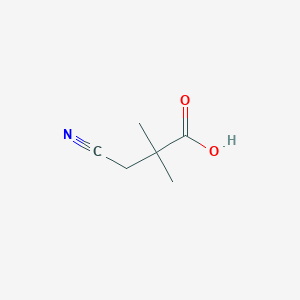

3-Cyano-2,2-dimethylpropanoic acid

Description

Significance of Cyano- and Carboxylic Acid-Containing Aliphatic Compounds in Chemical Research

Aliphatic compounds that incorporate both cyano (-C≡N) and carboxylic acid (-COOH) functional groups are of considerable significance in chemical research. These bifunctional molecules serve as versatile synthons, or building blocks, for the construction of a wide array of more complex organic structures. The dual functionality allows for orthogonal chemical reactivity, where one group can be selectively reacted while the other remains intact for subsequent transformations.

The cyano group, an electron-withdrawing moiety, can participate in various reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in the formation of various nitrogen-containing heterocyclic rings. This versatility makes nitriles, or organic cyanides, a crucial class of compounds in the synthesis of pharmaceuticals, agrochemicals, dyes, and herbicides. chemrevlett.com

Simultaneously, the carboxylic acid group offers a rich chemistry of its own. It can be readily converted into esters, acid chlorides, amides, and anhydrides, or it can be reduced to an alcohol. This functional group is also pivotal for introducing molecular recognition motifs, such as hydrogen bonding capabilities. The presence of both a cyano and a carboxylic acid group within the same aliphatic framework therefore provides chemists with a powerful tool for molecular design and synthesis.

Historical Context of 3-Cyano-2,2-dimethylpropanoic Acid in Synthetic Chemistry

While a detailed historical account of the first synthesis of this compound is not extensively documented in readily available literature, its existence is a testament to the evolution of synthetic organic chemistry. The development of methods for the selective introduction of functional groups into aliphatic chains has been a long-standing endeavor.

Historically, the synthesis of such bifunctional compounds would have been a significant challenge. However, the advancement of synthetic methodologies, particularly in the 20th and 21st centuries, has made such molecules more accessible. Key developments include nucleophilic substitution reactions and, more recently, decarboxylative cyanation reactions. chemrevlett.com Decarboxylative functionalization of carboxylic acids has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, offering advantages such as the use of readily available starting materials and the generation of carbon dioxide as the only stoichiometric byproduct. chemrevlett.com The development of transition-metal-catalyzed and, in some cases, metal-free cyanation reactions has further expanded the toolbox for synthesizing nitrile-containing compounds from their corresponding carboxylic acids. acs.orgresearchgate.netnih.govrsc.org

The synthesis of this compound can be achieved through methods like the reaction of bromoacetonitrile (B46782) with carboxylate anions. The commercial availability of this compound today is a direct result of these accumulated advances in synthetic organic chemistry.

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its utility as a versatile building block for the synthesis of more complex and functionally rich molecules. The strategic placement of the cyano and carboxylic acid groups, separated by a dimethyl-substituted carbon, offers unique opportunities for constructing novel molecular scaffolds.

Key research objectives involving this compound include:

Synthesis of Bioactive Molecules: A significant area of investigation is its use as a precursor for biologically active compounds. For instance, it has been explored in the synthesis of γ-amino acids, which are known to have potential anticonvulsant properties. This positions this compound as a valuable starting material in the field of neuropharmacology.

Development of Agrochemicals: The compound is also utilized in the synthesis of agrochemicals, such as herbicides and fungicides. Research in this area focuses on creating new and effective agents for crop protection and management.

Exploration of Novel Chemical Transformations: The unique structure of this compound makes it an interesting substrate for developing and testing new synthetic methodologies. Researchers can explore the selective transformation of either the cyano or the carboxylic acid group to access a variety of derivatives.

Creation of Molecular Libraries: Its bifunctional nature makes it an ideal candidate for the combinatorial synthesis of small molecule libraries. These libraries can then be screened for various biological activities, accelerating the drug discovery process.

In essence, the research objectives for this compound are centered on leveraging its inherent chemical reactivity and structural features to construct novel molecules with potential applications in medicine, agriculture, and beyond.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₂ | sigmaaldrich.commolport.com |

| Molecular Weight | 127.14 g/mol | molport.com |

| CAS Number | 192327-00-7 | sigmaaldrich.commolport.com |

| Physical Form | Yellow to Brown Solid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference(s) |

| IR (KBr) | 3500–2400 cm⁻¹ (O-H stretch), 1710 cm⁻¹ (C=O), 1650 cm⁻¹ (C≡N) | |

| ¹H-NMR (300 MHz, CD₃CN) | δ 1.32 ppm (s, 6H, 2×CH₃), 2.64 ppm (s, 2H, CH₂) |

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-6(2,3-4-7)5(8)9/h3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAPYWBIDUNHLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192327-00-7 | |

| Record name | 3-cyano-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Cyano 2,2 Dimethylpropanoic Acid

Classical Approaches to 3-Cyano-2,2-dimethylpropanoic Acid Synthesis

The traditional synthesis of this compound primarily relies on two fundamental organic transformations: the formation of a carbon-carbon bond through nucleophilic substitution and the conversion of a nitrile group to a carboxylic acid via hydrolysis.

Nucleophilic Substitution Reactions

Nucleophilic substitution provides a direct route to construct the carbon skeleton of the target molecule. This typically involves the reaction of a nucleophile with a suitable electrophile.

One common method involves the alkylation of a carboxylate anion with a halo-substituted nitrile. For instance, the synthesis of this compound can be approached through the reaction of a carboxylate anion with bromoacetonitrile (B46782). This reaction proceeds via an SN2 mechanism, where the carboxylate acts as the nucleophile, displacing the bromide ion from the cyanoalkyl halide. This particular method has been reported to yield the desired product as a viscous oil with a moderate efficiency of 42%.

| Reactant 1 | Reactant 2 | Product | Yield |

| Carboxylate Anion | Bromoacetonitrile | This compound | 42% |

This table summarizes the key components and outcome of the carboxylate anion alkylation method.

Another approach within the realm of nucleophilic substitution involves the reaction of 2,2-dimethylpropanoic acid with cyanogen (B1215507) bromide. In this reaction, the carboxylate, typically generated in situ by the addition of a base, attacks the electrophilic carbon of cyanogen bromide. This leads to the formation of the desired cyano-substituted carboxylic acid. The specifics of this reaction, including optimal conditions and yields, are crucial for its practical application.

| Reactant 1 | Reactant 2 | Product |

| 2,2-Dimethylpropanoic Acid | Cyanogen Bromide | This compound |

This table outlines the reactants for the synthesis of this compound using cyanogen bromide.

Nitrile Hydrolysis Pathways

An alternative strategy involves the synthesis of a precursor nitrile, followed by its hydrolysis to the corresponding carboxylic acid. This two-step process is often efficient and allows for the use of readily available starting materials.

The hydrolysis of 3-Cyano-2,2-dimethylpropionitrile under acidic conditions is a robust method for the preparation of this compound. The reaction is typically carried out in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of a nitrilium ion intermediate, which is then further hydrolyzed to the carboxylic acid.

| Starting Material | Reagent | Product |

| 3-Cyano-2,2-dimethylpropionitrile | Strong Acid (e.g., H₂SO₄, HCl) | This compound |

This table details the acid-catalyzed hydrolysis of the precursor nitrile.

Similarly, 3-Cyano-2,2-dimethylpropionitrile can be converted to the target carboxylic acid through base-catalyzed hydrolysis. This reaction is typically performed using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This initially forms an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt under the basic conditions. Acidification of the reaction mixture then yields the final carboxylic acid product.

| Starting Material | Reagent | Product |

| 3-Cyano-2,2-dimethylpropionitrile | Strong Base (e.g., NaOH, KOH) | This compound |

This table outlines the base-catalyzed hydrolysis of the precursor nitrile.

Decarboxylation-Based Synthetic Routes

Decarboxylation, the removal of a carboxyl group, presents a viable pathway for the synthesis of nitrile-containing compounds. This approach often involves the generation of a carbanion intermediate followed by protonation.

Base-Catalyzed Decarboxylation Strategies

Base-catalyzed decarboxylation is a notable method for generating compounds like this compound. This strategy can be applied to precursors such as appropriately substituted malonic acids or their derivatives. The mechanism typically involves the formation of a resonance-stabilized carbanion upon loss of carbon dioxide, which is then quenched to yield the final product.

While direct examples for this compound are not extensively detailed in the literature, the synthesis of structurally related compounds illustrates the principle. For instance, the transition-metal-free decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been successfully achieved using strong bases. This reaction underscores the feasibility of using potent bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) under reflux conditions to facilitate the removal of a carboxyl group from a sterically hindered α-carbon.

Another related process involves the decarboxylation of 3-carboxy-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters. These precursors can be decarboxylated by heating to temperatures between 150 and 250 °C to yield the desired cyano-containing structure.

| Precursor Type | Base/Condition | Product Class | Reference |

| Substituted Propanoic Acids | Strong Base (e.g., KOtBu, NaOH) | Substituted Propanoic Acids | |

| Substituted Malonic Acids | Base-Catalyzed | Nitriles | researchgate.net |

| Cyano-Carboxylic Acid Esters | Heat (150-250 °C) | Cyano-Carboxylic Acid Esters |

Advanced and Emerging Synthetic Methodologies

The quest for more efficient, selective, and environmentally benign synthetic routes has led to the development of advanced methodologies, including biocatalytic approaches and streamlined multi-step reactions.

Chemoenzymatic Synthesis and Biocatalytic Approaches

Enzymes offer unparalleled selectivity and operate under mild conditions, making them attractive catalysts for chemical synthesis.

Lipases are versatile enzymes commonly used for the kinetic resolution of racemic mixtures. While the direct lipase-catalyzed resolution of this compound is not prominently documented, the application of this methodology to structurally analogous compounds is well-established. For example, a patented process describes the enzymatic conversion of 2-isobutyl-succinonitrile into (S)-3-cyano-5-methylhexanoic acid, an important intermediate for the synthesis of Pregabalin. google.com This conversion utilizes an enzyme with nitrilase activity to selectively hydrolyze one nitrile group of the prochiral dinitrile, demonstrating the power of enzymes in achieving high enantioselectivity for cyano-carboxylic acids. google.com

Lipases can also catalyze the synthesis of cyano-containing molecules, such as multi-substituted indoles, showcasing their utility in forming complex structures that include the cyano functional group. nih.gov These examples highlight the potential for developing a lipase-based resolution or synthetic process for chiral derivatives of this compound.

Beyond lipases, a class of enzymes known as nitrile-metabolizing enzymes offers a direct route to cyano-carboxylic acids. nih.gov These enzymes are broadly categorized as nitrilases, nitrile hydratases, and amidases. researchgate.netnih.gov

Nitrilases catalyze the direct hydrolysis of a nitrile group (R-CN) to a carboxylic acid (R-COOH) and ammonia (B1221849). nih.gov This one-step conversion is highly efficient and avoids the harsh conditions or toxic reagents associated with traditional chemical hydrolysis. nih.gov

Nitrile Hydratases and Amidases work in a two-step cascade. The nitrile hydratase first converts the nitrile to an amide (R-CONH2), which is then hydrolyzed to the carboxylic acid by an amidase. researchgate.net

The selective hydrolysis of dinitriles to produce cyanocarboxylic acids is a particularly relevant application of these enzymes. thieme-connect.de For instance, nitrilase Bll6402 has been used for the synthesis of 1-cyanocycloalkaneacetic acids, which are valuable precursors for pharmaceuticals. This demonstrates that enzymes can differentiate between two nitrile groups in a single molecule, a challenging task for conventional chemical methods. The use of nitrilases represents a green and efficient pathway for the synthesis of cyano-carboxylic acids from dinitrile precursors. researchgate.net

| Enzyme Class | Reaction Catalyzed | Key Features |

| Nitrilase | R-CN → R-COOH + NH₃ | Direct one-step hydrolysis to carboxylic acid. nih.gov |

| Nitrile Hydratase | R-CN → R-CONH₂ | Forms an amide intermediate. researchgate.net |

| Amidase | R-CONH₂ → R-COOH + NH₃ | Hydrolyzes the amide from the nitrile hydratase step. researchgate.net |

One-Pot and Cascade Reaction Sequences

For example, cascade reactions have been developed for the construction of 3-cyano-2-pyridones and cyano-substituted γ-lactams. molport.com These reactions often involve a sequence of events such as Michael additions, cyclizations, and condensations that proceed spontaneously under the reaction conditions. An N-heterocyclic carbene (NHC)-catalyzed asymmetric synthesis has been reported for accessing chiral β-cyano carboxylic esters, which are structurally very similar to the target compound. nih.gov This method proceeds via an in situ alteration and release of the substrate, showcasing a sophisticated level of reaction control. nih.gov

Furthermore, the one-pot synthesis of 3-cyanopiperidin-2,6-diones has been achieved through a cascade process involving Knoevenagel condensation, Michael addition, cyclization, and decarboxylation. These examples of advanced, multi-step, single-vessel syntheses suggest that a similar cascade strategy could be devised for the efficient production of this compound or its derivatives from simpler starting materials.

Synthetic Routes to this compound Explored

The synthesis of this compound, a specialized carboxylic acid derivative, is a subject of interest in organic synthesis due to its potential applications as a building block in the creation of more complex molecules. This article delves into various synthetic methodologies that can be employed to produce this compound, with a particular focus on strategies that allow for the control of stereochemistry.

2

A variety of synthetic strategies can be conceptualized for the preparation of this compound, drawing from established organic reactions. These methods range from classical condensation reactions to more modern tandem processes.

1 Aldol-Type Condensation and Subsequent Transformations

One plausible route to this compound involves an initial Aldol-type condensation. This approach would likely commence with the reaction between isobutyraldehyde (B47883) and a cyanoacetic acid ester, such as ethyl cyanoacetate (B8463686), under basic conditions. The use of a base, such as an alkali metal carbonate, can facilitate the condensation of isobutyraldehyde with another aldehyde. google.com In a similar vein, a Knoevenagel condensation, a variant of the Aldol (B89426) condensation, could be employed. This reaction would be followed by subsequent chemical transformations, such as reduction of the resulting carbon-carbon double bond and hydrolysis of the ester group to yield the final carboxylic acid.

A key intermediate in this proposed synthesis would be an α,β-unsaturated cyanoester. The general reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate | Final Product |

| Isobutyraldehyde | Ethyl Cyanoacetate | Base (e.g., Piperidine/Acetic Acid) | Ethyl 2-cyano-4-methylpent-2-enoate | This compound |

The subsequent reduction of the double bond in the intermediate could be achieved through catalytic hydrogenation, and the final step would involve the hydrolysis of the ester to the carboxylic acid, which can be performed under either acidic or basic conditions. youtube.com

2 Intramolecular Michael Addition and Dehydrogenative Aromatization

While not a direct route to the acyclic this compound, intramolecular Michael addition reactions are powerful tools for the construction of cyclic systems. nih.gov This type of reaction, also known as a Michael Initiated Ring Closure (MIRC), involves the addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization. rsc.org For instance, the conjugate addition of α-substituted cyanoacetates to β-substituted vinyl selenones, catalyzed by a bifunctional thiourea, can lead to the formation of highly functionalized cyclopropanes. rsc.org

Although this specific methodology leads to cyclic products, the principles of Michael addition are relevant. A hypothetical intermolecular variant could involve the Michael addition of a cyanide source to a suitably substituted α,β-unsaturated carboxylic acid derivative.

3 Tandem 1,1-Dimethyltrifluoroethylation and Cyclization

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules. While a specific "Tandem 1,1-Dimethyltrifluoroethylation and Cyclization" for the synthesis of this compound is not prominently described in the literature, related tandem processes involving cyclization are known. For example, tandem conjugate addition/cyclization reactions have been used to generate complex carboxylic acid derivatives. nih.gov A hypothetical tandem reaction for the target molecule could involve the introduction of the cyano group and the carboxylic acid moiety in a concerted or sequential manner, potentially through a series of conjugate additions and cyclizations followed by a ring-opening step.

3 Stereoselective and Enantioselective Syntheses

The creation of specific stereoisomers of this compound, should a chiral center be introduced, would require the use of stereoselective or enantioselective synthetic methods.

1 Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the control of stereochemistry in a reaction. wikipedia.org These are chiral molecules that are temporarily attached to a substrate, direct the stereochemical course of a reaction, and are then cleaved to yield the enantiomerically enriched product. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of stereoselective transformations, including aldol reactions and alkylations. santiago-lab.comyoutube.com

In a potential synthesis of an enantiomerically enriched version of a derivative of this compound, an Evans auxiliary could be acylated with a suitable propanoic acid derivative. The resulting chiral imide could then undergo a diastereoselective reaction, for example, the introduction of the cyano group at the β-position. The steric hindrance provided by the substituent on the chiral auxiliary would direct the approach of the incoming nucleophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would then yield the desired enantiomerically enriched product. santiago-lab.com

Table of Common Chiral Auxiliaries:

| Chiral Auxiliary | Typical Applications |

| Evans Oxazolidinones | Aldol reactions, Alkylation reactions |

| Camphorsultams | Diels-Alder reactions, Conjugate additions |

| (S)- and (R)-Proline | Aldol and Mannich reactions |

2 Chiral Base-Induced Enantioselectivity

The use of chiral bases is another strategy to achieve enantioselectivity in organic reactions. A chiral base can deprotonate a prochiral substrate to generate a chiral enolate, which then reacts with an electrophile to produce an enantiomerically enriched product. This approach has been used for the enantioselective α-alkylation of carboxylic acids.

In the context of synthesizing a chiral derivative of this compound, a chiral lithium amide base could be used to deprotonate a suitable precursor, creating a chiral enolate. The subsequent reaction of this enolate with a cyanating agent would then proceed with a degree of enantioselectivity, dictated by the structure of the chiral base.

3 Challenges in Enantiocontrol

Achieving high levels of enantiocontrol in the synthesis of α,α-disubstituted carboxylic acids presents significant challenges due to the steric hindrance around the α-carbon. nih.gov This steric bulk can impede the approach of reagents and make it difficult for chiral catalysts or auxiliaries to effectively discriminate between the two prochiral faces of the molecule.

Furthermore, in reactions involving the formation of a quaternary stereocenter, such as at the α-position of this compound, the development of highly enantioselective methods is particularly demanding. nih.gov Overcoming these challenges often requires careful optimization of reaction conditions, including the choice of solvent, temperature, and the specific chiral catalyst or auxiliary employed. The development of novel catalytic systems with high activity and selectivity remains an active area of research to address these synthetic hurdles. nih.gov

Considerations for Scale-Up and Industrial Production

The transition of a chemical synthesis from a laboratory setting to industrial-scale production introduces a new set of challenges and considerations. While a reaction may be feasible on a small scale, its economic viability and safety on a large scale depend on careful optimization of various parameters. This section delves into the critical aspects of scaling up the production of this compound, with a focus on maximizing yield and purity.

Optimization of Reaction Conditions for Yield and Purity

Detailed, publicly available research on the optimization of reaction conditions for the industrial-scale production of this compound is limited. However, based on established principles of chemical process development and scale-up, a systematic approach would be employed to enhance the efficiency and output of its synthesis. mt.com The primary goals of such an optimization are to maximize the conversion of reactants into the desired product (yield) and to minimize the formation of impurities (purity), thereby reducing downstream processing costs and ensuring the final product meets required specifications. deskera.com

The synthesis of this compound likely involves the hydrolysis of a nitrile precursor. The optimization of this, or any other synthetic step, would involve a careful study of several critical reaction parameters:

Temperature: Reaction temperature has a profound effect on reaction kinetics. Higher temperatures generally increase the reaction rate, but can also lead to the formation of undesired by-products, thus reducing purity. Conversely, lower temperatures might favor selectivity towards the desired product but could result in impractically long reaction times. An optimal temperature profile is one that balances reaction rate with selectivity.

Pressure: While many organic reactions are conducted at atmospheric pressure, for reactions involving gaseous reactants or intermediates, pressure can be a key variable to control reaction rates and equilibria.

Catalyst Loading and Type: If the synthesis is catalyzed, the choice of catalyst and its concentration are crucial. An optimal catalyst would be highly selective for the desired reaction, robust under industrial conditions, and cost-effective. The loading of the catalyst needs to be optimized to achieve a desirable reaction rate without incurring unnecessary cost or leading to side reactions.

Reactant Concentration and Stoichiometry: The concentration of reactants can influence the reaction rate and the formation of by-products. Adjusting the molar ratio of reactants can also be used to drive the reaction to completion and maximize the consumption of a more expensive reactant.

Reaction Time: The duration of the reaction is a critical factor in industrial production. The optimal reaction time is the point at which the maximum yield of the desired product is achieved. Extending the reaction time beyond this point may not significantly increase the yield and could lead to the formation of degradation products.

Solvent Selection: The choice of solvent can impact reactant solubility, reaction rate, and the ease of product isolation. An ideal solvent for industrial scale-up would be effective, inexpensive, non-hazardous, and easily recoverable.

To efficiently study the interplay of these parameters, modern chemical process development often employs a statistical approach known as Design of Experiments (DoE) . mt.comacs.orgonlytrainings.com Instead of varying one factor at a time, DoE allows for the simultaneous investigation of multiple variables and their interactions. This approach provides a comprehensive understanding of the reaction space and enables the identification of optimal operating conditions with a reduced number of experiments. fiveable.me

For instance, a DoE study for the hydrolysis of a nitrile precursor to this compound might investigate the effect of temperature and catalyst concentration on yield and purity. The results of such a study can be visualized in a response surface map, which helps in identifying the optimal region of operation.

Hypothetical Data Table: Optimization of Nitrile Hydrolysis

The following table is a hypothetical representation of data that could be generated from a DoE study to optimize a key step in the synthesis of this compound. This data is for illustrative purposes only and does not represent actual experimental results.

| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 80 | 1.0 | 4 | 75 | 96 |

| 2 | 100 | 1.0 | 4 | 85 | 92 |

| 3 | 80 | 2.0 | 4 | 82 | 95 |

| 4 | 100 | 2.0 | 4 | 92 | 89 |

| 5 | 80 | 1.0 | 6 | 78 | 94 |

| 6 | 100 | 1.0 | 6 | 88 | 90 |

| 7 | 80 | 2.0 | 6 | 85 | 93 |

| 8 | 100 | 2.0 | 6 | 95 | 87 |

| 9 (Center) | 90 | 1.5 | 5 | 88 | 94 |

From this hypothetical data, one could infer that higher temperatures and catalyst loadings lead to higher yields but may negatively impact purity due to the formation of by-products. The optimal conditions would likely represent a compromise between achieving a high yield and maintaining acceptable purity.

Chemical Reactivity and Transformations of 3 Cyano 2,2 Dimethylpropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a range of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification of 3-Cyano-2,2-dimethylpropanoic acid can be achieved through reaction with alcohols in the presence of an acid catalyst. For instance, reacting the acid with methanol (B129727) and sulfuric acid under reflux conditions leads to the formation of the corresponding methyl ester. This classic Fischer esterification method is a common strategy for converting carboxylic acids into esters. The reaction of its ethyl ester derivative with chlorine has also been reported. google.com

A variety of reagents and conditions can be employed for esterification, with the choice often depending on the desired scale and the specific alcohol being used. Catalysts such as silica (B1680970) chloride have been shown to be effective for the esterification of carboxylic acids. organic-chemistry.org

Table 1: Examples of Esterification Reactions

| Reactant | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | Methanol/H₂SO₄ | Methyl 3-cyano-2,2-dimethylpropanoate |

This table is interactive. Click on the headers to sort.

The carboxylic acid functionality can be converted into amides and hydrazides, which are important functional groups in many biologically active molecules. The formation of a hydrazide from an ester derivative of a related compound involves treatment with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) under reflux. This suggests a two-step process where the carboxylic acid is first esterified and then reacted with hydrazine. Direct amidation of carboxylic acids can also be achieved using coupling reagents.

Decarboxylation, the removal of the carboxyl group, can be induced under certain conditions. For structurally related compounds, strong bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (B78521) (NaOH) under reflux have been used to facilitate decarboxylation. Another patent describes the decarboxylation of a halogenated intermediate, 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid ester, by heating it to temperatures between 150 and 250 °C. google.com

Transformations of the Nitrile Functional Group

The cyano group offers another avenue for chemical modification, primarily through reduction or nucleophilic substitution.

The nitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reaction proceeds via nucleophilic hydride attack on the electrophilic carbon of the nitrile, ultimately yielding the primary amine after an aqueous workup. libretexts.org Other reducing agents like diisobutylaluminum hydride (DIBALH) can also be used, which can selectively reduce the nitrile to an aldehyde under controlled conditions. libretexts.org Various other reagents and catalytic systems, such as ammonia (B1221849) borane (B79455) and diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have been developed for the reduction of nitriles to primary amines. organic-chemistry.org

Table 2: Reagents for Nitrile Reduction

| Reagent | Product | Reference |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary amine | libretexts.orglibretexts.org |

| Diisobutylaluminum hydride (DIBALH) | Aldehyde (under specific conditions) | libretexts.org |

| Ammonia borane | Primary amine | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

The cyano group can potentially undergo nucleophilic substitution, although this is less common than reactions at the carboxylic acid or reduction of the nitrile. The synthesis of this compound itself can be achieved through nucleophilic substitution reactions, for example, by reacting bromoacetonitrile (B46782) with a carboxylate anion. This indicates that the cyano group can be introduced via substitution, and conversely, it might be displaced by a strong nucleophile under specific conditions.

Hydrolysis to Amides and Carboxylic Acids

The cyano group of this compound is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of nitriles. This process occurs in a stepwise manner, initially yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this carbon. Following a proton transfer and tautomerization, the corresponding amide, 3-carbamoyl-2,2-dimethylpropanoic acid, is formed. If the reaction conditions are maintained, typically with heating, the amide will undergo further hydrolysis. The carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently eliminates ammonia to yield the final dicarboxylic acid product, 2,2-dimethylbutanedioic acid.

Basic hydrolysis follows a different mechanism, initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Continued reaction under basic conditions involves the attack of a hydroxide ion on the amide's carbonyl carbon. The resulting tetrahedral intermediate then expels an amide anion (or ammonia after protonation), which is a poor leaving group, making this step often require heat. The final product is the carboxylate salt of 2,2-dimethylbutanedioic acid, which upon acidic workup gives the dicarboxylic acid.

The stepwise hydrolysis can be controlled to selectively isolate either the amide or the final dicarboxylic acid, depending on the reaction conditions such as temperature, reaction time, and the concentration of the acid or base.

Table 1: Products of Hydrolysis

| Reactant | Intermediate Product | Final Product |

|---|

Oxidation Reactions of the Carbon Skeleton

The carbon skeleton of this compound, characterized by a quaternary carbon center (a neopentyl-like structure), is generally robust and resistant to oxidation under mild conditions. Carboxylic acids can be oxidized by strong oxidizing agents, but this typically requires harsh conditions that can lead to fragmentation of the molecule. chemicalbook.comnih.gov

The gem-dimethyl group at the C2 position provides significant steric hindrance and lacks benzylic or allylic protons, which are typically more susceptible to oxidation. Therefore, oxidation reactions targeting the carbon backbone of this molecule are not common and would likely require powerful reagents that could also affect the functional groups. Research literature does not extensively document specific oxidation reactions of the carbon skeleton for this particular compound, suggesting that its reactivity is primarily dictated by its cyano and carboxylic acid functionalities. It is plausible that under forcing oxidative conditions, degradation of the molecule would occur rather than a selective transformation of the carbon skeleton.

Cycloaddition Reactions and Related Transformations

The nitrile functional group in this compound can participate in cycloaddition reactions, most notably as a dipolarophile in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. nih.govoup.com In these reactions, the nitrile's C≡N triple bond reacts with a 1,3-dipole to form a five-membered heterocyclic ring.

A common class of 1,3-dipoles used in such reactions are nitrile oxides (R-C≡N⁺-O⁻), which can be generated in situ from aldoximes. The reaction of this compound with a nitrile oxide would be expected to yield a substituted 1,2,4-oxadiazole. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. mdpi.com

Similarly, nitrile imines (R-C≡N⁺-N⁻-R') are another class of 1,3-dipoles that react with nitriles. oup.com The cycloaddition of a nitrile imine with this compound would produce a 1,2,4-triazole (B32235) derivative. oup.com While these transformations are well-established for various nitriles, specific studies detailing the participation of this compound in such reactions are not widely reported. The presence of the sterically demanding gem-dimethyl group and the acidic carboxylic acid functionality could influence the reaction's feasibility and outcome.

Table 2: Representative [3+2] Cycloaddition Reaction

| Reactant 1 | Reactant 2 (1,3-Dipole) | Product Class |

|---|---|---|

| This compound | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole derivative |

Reactivity Governed by Electronic and Steric Effects of Gem-Dimethyl and Cyano Groups

The chemical reactivity of this compound is significantly influenced by the interplay of electronic and steric effects originating from its key structural features: the gem-dimethyl group at the C2 position and the cyano group at the C3 position.

Electronic Effects: The cyano group (-C≡N) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. This has several consequences:

Increased Acidity: It enhances the acidity of the carboxylic acid proton by stabilizing the resulting carboxylate anion through an inductive effect.

Steric Effects and the Thorpe-Ingold Effect: The most prominent steric feature is the gem-dimethyl group at the C2 position, adjacent to the carboxylic acid.

Steric Hindrance: This group provides considerable steric bulk around the carboxylic acid function, potentially hindering reactions that require nucleophilic attack at the carbonyl carbon, such as esterification.

Thorpe-Ingold Effect: The presence of a gem-dimethyl group can favor intramolecular reactions (cyclizations). This phenomenon, known as the Thorpe-Ingold or gem-dimethyl effect, arises because the bulky methyl groups compress the bond angle between the reacting chains of the molecule (in this case, the C2-C3 bond). wikipedia.orgchem-station.com This pre-organizes the molecule into a conformation that is more favorable for ring closure, thus accelerating the rate of intramolecular reactions. lucp.netnih.gov For example, if a reaction were to involve both the carboxyl and cyano groups, the gem-dimethyl group would be expected to facilitate this intramolecular process.

The combination of these effects makes this compound a unique substrate. The steric hindrance from the gem-dimethyl group might slow down intermolecular reactions at the carboxyl group, while the same group could kinetically favor intramolecular reactions. The electronic effect of the cyano group modulates the acidity and electrophilicity of the molecule.

Table 3: Summary of Steric and Electronic Effects

| Structural Feature | Type of Effect | Consequence on Reactivity |

|---|---|---|

| Cyano Group (-CN) | Electronic (Inductive) | Increases acidity of the carboxylic acid. |

| Gem-dimethyl Group | Steric (Hindrance) | Hinders intermolecular reactions at the adjacent carboxylic acid group. |

Applications of 3 Cyano 2,2 Dimethylpropanoic Acid in Complex Organic Synthesis

A Key Building Block in the Genesis of Pharmaceutical Precursors

The bifunctional nature of 3-Cyano-2,2-dimethylpropanoic acid makes it an invaluable synthon in the multi-step synthesis of various pharmaceutical agents. The cyano and carboxylic acid moieties can be selectively manipulated, allowing for the stepwise construction of complex molecular frameworks.

Crafting γ-Amino Acids and their Analogues

One of the most significant applications of this compound is in the synthesis of γ-amino acids and their analogues. These compounds are of considerable interest in medicinal chemistry, with some exhibiting anticonvulsant properties. The synthesis typically involves the reduction of the cyano group to a primary amine, which, in conjunction with the existing carboxylic acid functionality, forms the characteristic γ-amino acid backbone.

A notable chemoenzymatic route has been developed for the synthesis of chiral β-aryl-γ-amino acids, which can be adapted using precursors derived from cyano-propanoic acids. This method highlights the potential for creating stereospecific γ-amino acid analogues, crucial for optimizing pharmacological activity. The general approach involves the reduction of a cyano-containing precursor, which can be conceptually linked to this compound, to yield the desired amino acid structure.

| Precursor Type | Synthetic Target | Key Transformation | Potential Application |

| Cyano-propanoic acid derivative | Chiral β-aryl-γ-amino acid | Chemoenzymatic reduction | Neurological disorders |

| This compound | Substituted γ-amino acids | Reduction of cyano group | Anticonvulsants |

Forging the Path to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles form the core of a vast number of pharmaceuticals, and this compound serves as a valuable starting material for their construction. The cyano group is a versatile precursor to various nitrogen-containing functionalities, which can be cyclized to form rings such as pyridines, pyrimidines, and triazines.

For instance, the cyano group can undergo cyclization reactions with suitable reagents to form substituted pyridines. The synthesis of 3-cyano-2-pyridones, which are important pharmacophores, often involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound. While not a direct reaction of this compound itself, its derivatives can be envisioned as precursors to the necessary cyanoacetamide intermediates. The resulting heterocyclic structures are scaffolds for a wide range of biologically active molecules.

Cultivating Innovation in Agrochemical Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical development. Its structural features are incorporated into molecules designed to protect crops and enhance agricultural productivity. Research in this area focuses on creating novel and effective herbicides and fungicides.

Recent studies have highlighted the insecticidal properties of 3-cyano-2-pyridone derivatives. A metal-free cascade reaction has been developed for the synthesis of these compounds, demonstrating a straightforward and efficient methodology. This underscores the potential of cyano-containing building blocks, including derivatives of this compound, in the development of new crop protection agents.

Architecting Multi-Functionalized Molecules

The presence of two distinct and reactive functional groups makes this compound an ideal candidate for the construction of multi-functionalized molecules. Chemists can leverage the orthogonal reactivity of the cyano and carboxylic acid groups to introduce a variety of other functionalities in a controlled manner. This capability is particularly valuable in the development of molecular probes, materials with specific properties, and complex natural product synthesis.

The bifunctional nature of this compound makes it a suitable component for creating molecular libraries through combinatorial synthesis, enabling the rapid generation and screening of new compounds with desired properties.

Advancing the Frontiers of Organic Synthesis Methodologies

Beyond its direct application as a building block, this compound and related structures serve as important substrates for the development and validation of new synthetic methods.

Pioneering Novel Carbon-Carbon Bond Forming Reactions

The development of new carbon-carbon bond-forming reactions is a cornerstone of organic synthesis. The unique electronic properties of the cyano group in this compound can be exploited in various transformations. For example, the α-carbon to the cyano group can be deprotonated to form a carbanion, which can then participate in nucleophilic addition reactions, such as the Michael addition.

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. While direct examples involving this compound are not extensively documented in readily available literature, its structural motif is analogous to other Michael donors used in such reactions. The development of organocatalytic asymmetric Michael additions provides a pathway to chiral molecules, and substrates containing a cyano group are often employed. The exploration of such reactions with derivatives of this compound could lead to novel and efficient routes for the synthesis of complex chiral molecules.

| Reaction Type | Key Feature | Potential Outcome |

| Michael Addition | Formation of a new C-C bond at the β-position of an unsaturated system. | Construction of complex carbon skeletons. |

| Organocatalytic Asymmetric Synthesis | Use of small organic molecules as catalysts to induce stereoselectivity. | Access to enantiomerically pure compounds. |

Strategies for Functional Group Interconversions

The bifunctional nature of this compound, possessing both a reactive cyano (-C≡N) group and a carboxylic acid (-COOH) group, offers a versatile platform for a variety of functional group interconversions. These transformations are crucial in medicinal chemistry and complex organic synthesis, allowing for the strategic modification of the molecule to produce a range of valuable building blocks and intermediates. The distinct reactivity of each functional group enables selective transformations, providing a powerful tool for molecular design.

The primary strategies for the functional group interconversion of this compound revolve around the independent manipulation of the cyano and carboxylic acid moieties. These include the reduction of the nitrile to a primary amine, its hydrolysis to an amide or carboxylic acid, and the conversion of the carboxylic acid to esters and amides.

Transformation of the Cyano Group

The cyano group in this compound can be selectively transformed into other functional groups, most notably amines and amides, which are key components in a vast array of biologically active molecules.

Reduction to Primary Amines:

The reduction of the nitrile functionality to a primary amine is a fundamental transformation that opens up avenues for the synthesis of various derivatives. This conversion is typically achieved using powerful reducing agents. For instance, the reduction of this compound to 3-amino-2,2-dimethylpropanoic acid (also known as 2,2-dimethyl-β-alanine) is a key step in the synthesis of certain pharmaceutical intermediates. While specific documented examples for this exact transformation are not extensively detailed in readily available literature, the general principles of nitrile reduction are well-established. Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) are commonly employed for this purpose.

Hydrolysis to Amides and Carboxylic Acids:

The cyano group can also undergo hydrolysis to yield either an amide or a carboxylic acid, depending on the reaction conditions. Partial hydrolysis under milder acidic or basic conditions can lead to the formation of the corresponding amide, 2,2-dimethylsuccinamic acid. More vigorous hydrolysis, typically with strong acids or bases and elevated temperatures, will result in the complete conversion of the cyano group to a carboxylic acid, yielding 2,2-dimethylsuccinic acid.

Transformation of the Carboxylic Acid Group

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common functional groups in drug molecules and other complex organic structures.

Esterification:

Esterification of the carboxylic acid can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or by using coupling agents. This reaction is often performed to protect the carboxylic acid group during subsequent transformations of the cyano group or to modify the pharmacokinetic properties of a molecule. For example, the formation of methyl 3-cyano-2,2-dimethylpropanoate can be accomplished through standard esterification protocols.

Amide Formation:

The carboxylic acid can also be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is fundamental in the synthesis of peptides and other amide-containing compounds.

The following table summarizes the key functional group interconversions of this compound:

| Starting Functional Group | Target Functional Group | Reagents and Conditions (General) | Product |

| Cyano (-C≡N) | Primary Amine (-CH₂NH₂) | 1. LiAlH₄ in THF or Et₂O2. H₂/Raney Ni or Pd/C | 3-Amino-2,2-dimethylpropanoic acid |

| Cyano (-C≡N) | Amide (-CONH₂) | Mild H⁺ or OH⁻ | 2,2-Dimethylsuccinamic acid |

| Cyano (-C≡N) | Carboxylic Acid (-COOH) | Strong H⁺ or OH⁻, heat | 2,2-Dimethylsuccinic acid |

| Carboxylic Acid (-COOH) | Ester (-COOR) | ROH, H⁺ catalyst or coupling agents | Alkyl 3-cyano-2,2-dimethylpropanoate |

| Carboxylic Acid (-COOH) | Amide (-CONR₂) | Amine, coupling agent (e.g., DCC, EDC) | N-substituted 3-cyano-2,2-dimethylpropanamide |

Derivatives and Analogues of 3 Cyano 2,2 Dimethylpropanoic Acid: Synthesis and Utility

Synthesis of Ester and Amide Derivatives

The structure of 3-Cyano-2,2-dimethylpropanoic acid, featuring a terminal carboxylic acid group, allows for straightforward derivatization into esters and amides through established organic synthesis protocols.

Esterification: The synthesis of ester derivatives typically proceeds via Fischer esterification. This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, the water formed is usually removed by azeotropic distillation or the use of a dehydrating agent. The general reaction is as follows:

NC-CH₂-C(CH₃)₂-COOH + R-OH ⇌ NC-CH₂-C(CH₃)₂-COOR + H₂O

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride, NC-CH₂-C(CH₃)₂-COCl, is then reacted with the desired alcohol in the presence of a non-nucleophilic base, like pyridine (B92270), to neutralize the HCl byproduct and yield the ester.

Amidation: The synthesis of amide derivatives can also be achieved through several routes. A direct reaction between this compound and an amine is possible but often requires high temperatures and may result in low yields. A more common and efficient method involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions.

Similar to ester synthesis, the conversion of the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. The reaction of the acyl chloride with a primary or secondary amine readily produces the corresponding amide.

Aminated and Reduced Analogues (e.g., 3-Amino-2,2-dimethylpropanoic acid)

A key transformation of this compound is the reduction of its cyano (-CN) group to a primary amine (-CH₂NH₂). This reaction yields the valuable γ-amino acid analogue, 3-Amino-2,2-dimethylpropanoic acid .

The reduction can be effectively carried out using catalytic hydrogenation. This process typically involves reacting the cyano acid with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). Chemical reducing agents are also effective. For instance, lithium aluminum hydride (LiAlH₄) is a powerful reagent that can reduce the nitrile function to the amine.

The resulting compound, 3-Amino-2,2-dimethylpropanoic acid, is a crystalline solid that is soluble in water due to its zwitterionic nature. This aminated analogue is a significant building block in its own right, serving as a key intermediate in the synthesis of more complex molecules, including certain antischistosomal drugs. The presence of the amino group allows it to participate in reactions typical of amines, such as peptide coupling and urea (B33335) formation.

Structural Variations of the Propanoic Acid Backbone

The versatility of the 2,2-dimethylpropanoic acid scaffold allows for numerous structural modifications beyond the cyano-substituted version, leading to a range of analogues with distinct chemical properties and potential applications.

Introduction of Different Substituents

The functional group at the 3-position can be varied to tailor the molecule's characteristics. By replacing the cyano group with other substituents, a library of useful chemical intermediates can be generated.

| Compound Name | Structure | Key Difference from Cyano Analogue | Properties and Applications |

| 3-Hydroxy-2,2-dimethylpropanoic Acid | HO-CH₂-C(CH₃)₂-COOH | Replaces -CN with a hydroxyl (-OH) group. | The hydroxyl group imparts high hydrophilicity and allows for hydrogen bonding, increasing solubility in polar solvents. It is used in the synthesis of water-soluble polymers and as a crosslinking agent. |

| 3-Amino-2,2-dimethylpropanoic Acid | H₂N-CH₂-C(CH₃)₂-COOH | Replaces -CN with an amino (-NH₂) group. | The amino group allows the molecule to act as a zwitterion, increasing water solubility. It is a key intermediate for certain pharmaceuticals and can undergo peptide coupling. |

| 3-Fluoro-2,2-dimethylpropanoic Acid | F-CH₂-C(CH₃)₂-COOH | Replaces -CN with a fluorine (-F) atom. | The high electronegativity of fluorine increases the acidity of the carboxylic acid. It serves as a building block in the synthesis of fluorinated pharmaceuticals. |

| 3-Cyano-2-phenylpropanoic Acid | NC-CH-CH(C₆H₅)-COOH | Replaces the α-methyl groups with a phenyl ring. | The bulky phenyl group introduces significant steric hindrance, which can influence the molecule's reactivity compared to the dimethyl analogue. |

This table is based on information from a comparative analysis of related compounds.

Isomeric Forms and Related Cyano Acids

Isomers of this compound exist where the placement or number of methyl groups on the propanoic acid backbone is altered. One such example is 3-Cyano-2-methylpropanoic acid . In this isomer, only one methyl group is present on the α-carbon, leading to different steric and electronic properties compared to the dimethylated version. These subtle structural changes can significantly impact the reactivity and biological activity of the molecule and its downstream derivatives.

Synthetic Utility of Derived Compounds

The true value of this compound and its derivatives lies in their role as versatile intermediates for constructing more complex and often biologically active molecular frameworks.

Role as Intermediates for Advanced Scaffolds

The functional groups of this compound derivatives—the nitrile and the carboxylic acid or its ester/amide form—are gateways to a vast array of chemical transformations, particularly for the synthesis of heterocyclic compounds.

Synthesis of Coumarin Scaffolds: Cyano-containing compounds are pivotal in the synthesis of 3-cyano-coumarin derivatives . sci-hub.sebhu.ac.in Coumarins are a significant class of oxygen-containing heterocycles with a wide range of biological activities, making them valuable in medicine and pharmacology. nih.govresearchgate.net The synthesis can be achieved through reactions like the Knoevenagel condensation, where an active methylene (B1212753) compound (like a cyanoacetate (B8463686) derivative) reacts with a salicylaldehyde. bhu.ac.innih.gov The resulting 3-cyano-coumarin scaffold can be further functionalized, serving as a core structure for diverse therapeutic agents. unimi.it

Synthesis of Pyridine Scaffolds: The cyano group is instrumental in building substituted pyridine rings, particularly 3-cyanopyridines (nicotinonitriles). rsc.orgnih.govorientjchem.orgijpsr.com These scaffolds are present in numerous clinically important molecules and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govorientjchem.orgnih.gov Multi-component reactions are often employed, where a cyano-activated precursor is reacted with other reagents to construct the pyridine ring system in an efficient manner. rsc.orgnih.gov The resulting 3-cyanopyridine (B1664610) derivatives are themselves versatile intermediates for creating more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which have shown potential as dual kinase inhibitors in cancer therapy. nih.gov

Synthesis of γ-Amino Acids: As mentioned previously, the reduction of the cyano group leads to γ-amino acids. One study highlighted the synthesis of γ-cyanoacids through the addition of carboxylic acid dianions to bromoacetonitrile (B46782), which could then be hydrogenated to form the desired γ-amino acids. These compounds are of interest in medicinal chemistry, with some derivatives showing potential as anticonvulsants.

Mechanistic and Theoretical Investigations of 3 Cyano 2,2 Dimethylpropanoic Acid and Its Reactions

Computational Chemistry and Quantum Chemical Calculations

Computational chemistry and quantum chemical calculations serve as powerful tools for understanding the intricate details of chemical reactions involving 3-Cyano-2,2-dimethylpropanoic acid. These theoretical approaches provide insights into reaction pathways, the nature of transient species, and the electronic factors governing reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound and related molecules, DFT calculations are instrumental in mapping out the potential energy surfaces of various reactions. For instance, DFT can be used to model reaction pathways such as nucleophilic substitutions, cycloadditions, and decarboxylation.

Studies on analogous compounds, like 3-cyano-2(1H)-pyridones, have employed DFT to understand electronic structures and potential binding affinities, which are crucial for predicting reaction outcomes. nih.govrsc.org For reactions involving derivatives of this compound, such as decarboxylative coupling, DFT calculations can help elucidate the role of the cyano group in stabilizing the transition states, thereby influencing the reaction rate and yield. These computational models can simulate various conditions, including different solvents, to predict how they affect reaction pathways.

A key application of quantum chemical calculations is the characterization of transition states and reaction intermediates, which are often fleeting and difficult to observe experimentally. For reactions involving this compound, computational methods can determine the geometry and energy of these transient species.

For example, in oxidation reactions, the cyano group is known to stabilize radical intermediates, and DFT can model these stabilized transition states. In reduction reactions, such as the conversion of the cyano group to an amine using lithium aluminum hydride (LiAlH₄), calculations can elucidate the structure of the intermediate imine that forms before hydrolysis. Similarly, in base-catalyzed decarboxylation reactions, DFT studies can help identify the transition states, providing a deeper understanding of the reaction mechanism. For related compounds, DFT has been used to model electron density maps to identify nucleophilic and electrophilic sites and to understand the transition states in substitution reactions.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound is central to its reactivity. The molecule contains two key functional groups: a cyano group (-C≡N) and a carboxylic acid group (-COOH), attached to a 2,2-dimethylpropane backbone. The electron-withdrawing nature of the cyano group significantly influences the molecule's chemical behavior.

This electron-withdrawing effect enhances the electrophilicity of the carbon atom beta to the carboxyl group, making it more susceptible to nucleophilic attack. This property is crucial for its role as an intermediate in the synthesis of other molecules, such as in nucleophilic substitutions and cycloaddition reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which is particularly relevant in biological contexts and for its solubility characteristics.

Computational analyses, such as mapping electron density, can predict the most likely sites for nucleophilic or electrophilic attack, thereby forecasting the compound's reactivity with various reagents.

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the key chemical transformations that this compound undergoes is essential for its application in organic synthesis.

Regioselectivity and stereoselectivity are critical concepts in the reactions of complex molecules. In the context of cycloaddition reactions involving derivatives of acrylic acids, unusual regioselectivity has been observed. icm.edu.plsci-rad.comsci-rad.com For example, in [3+2] cycloaddition reactions between nitrones and acrylic acid derivatives, the electronic and steric properties of the substituents determine which regioisomer is formed. icm.edu.plsci-rad.com While specific studies on this compound are limited, research on similar structures, such as 3-cyano-4-styrylcoumarins, demonstrates how bifunctional catalysts can control stereoselectivity in cascade reactions through a network of hydrogen bonding and ion-pairing interactions. nih.gov This leads to highly diastereo- and enantioselective products. nih.gov The steric hindrance provided by the two methyl groups at the α-carbon in this compound would be expected to play a significant role in directing the stereochemical outcome of its reactions.

Catalysts and reagents are fundamental in directing the outcome of reactions involving this compound.

Reduction Reactions: The cyano group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Milder conditions using catalytic hydrogenation (e.g., H₂/Pd-BaSO₄) can lead to partially saturated products.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be used to oxidize the molecule.

Decarboxylation: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (B78521) (NaOH) can catalyze the decarboxylation of related carboxylic acids under reflux conditions.

Esterification: The carboxylic acid group can be converted to an ester by reacting with an alcohol, such as methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).

Bifunctional Catalysis: In cascade reactions of related cyanocoumarins, bifunctional catalysts have been shown to independently activate both reaction partners, thereby controlling the stereoselectivity of the transformation. nih.gov

Metal Catalysis: In the synthesis of related 3-cyano-2-pyridones, metal-free conditions are often highlighted as an advantage, though transition metals like ruthenium, nickel, and rhodium are used in other synthetic routes for similar heterocyclic structures. mdpi.com Recent studies on the aerobic lactonization of diols have shown that iron catalysts, such as Fe(NO₃)₃·9H₂O and FeCl₃, in combination with TEMPO, can be highly effective and selective. acs.orgacs.org

The choice of specific reagents and catalysts is crucial for achieving high yields and desired selectivity in the chemical transformations of this compound.

Kinetic Studies of Chemical Transformations

The chemical reactivity of this compound is primarily centered around two potential transformations: the hydrolysis of the nitrile group and the decarboxylation of the carboxylic acid function. Due to the specific structural arrangement of this molecule, featuring a β-cyano group relative to the carboxylic acid and significant steric hindrance from the gem-dimethyl groups at the α-position, the kinetics of these reactions are of particular interest. This section delves into the kinetic studies of these chemical transformations, drawing upon analogous systems and theoretical predictions to elucidate the expected behavior of this compound.

Hydrolysis of the Nitrile Group

The conversion of the nitrile functionality in this compound to a carboxylic acid is a transformation that can be achieved under both acidic and basic conditions. The reaction is understood to proceed via an amide intermediate. However, the rate of this hydrolysis is significantly influenced by the steric environment of the cyano group.

The reaction between nitriles and water is generally very slow under neutral conditions. To achieve a practical rate of reaction, heating with either a dilute acid or an alkali solution is typically necessary chemguide.co.uklibretexts.org.

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide ion acts as a nucleophile, directly attacking the electrophilic carbon of the nitrile group. This is followed by protonation to form an imidic acid, which tautomerizes to the more stable amide. The amide can then be further hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia (B1221849) chemistrysteps.comyoutube.com. Milder basic conditions may allow for the isolation of the amide intermediate, while more vigorous conditions, such as prolonged heating, will typically lead to the full hydrolysis to the carboxylic acid youtube.com.

The steric hindrance imposed by the 2,2-dimethyl groups in this compound is expected to play a crucial role in the kinetics of hydrolysis. This steric bulk impedes the approach of the nucleophile (water or hydroxide) to the nitrile carbon, thereby decreasing the reaction rate compared to unhindered nitriles.

A study on the alkaline hydrolysis of propionitrile (B127096), a simple, unhindered aliphatic nitrile, in aqueous sodium hydroxide solutions (0.3 to 4 N) revealed that the reaction proceeds with an activation energy of 20,300 cal/mol in 0.65 N alkali researchgate.net. It was also observed that the rate of hydrolysis of the intermediate, propionamide, was approximately ten times faster than the hydrolysis of propionitrile itself researchgate.net.

Analytical Methodologies in Research on 3 Cyano 2,2 Dimethylpropanoic Acid

Spectroscopic Techniques for Structure Elucidation in Synthetic Studies

Spectroscopic methods are indispensable tools for verifying the identity and structure of newly synthesized molecules like 3-Cyano-2,2-dimethylpropanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce the connectivity of atoms and the presence of specific functional groups. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. In a deuterated acetonitrile (B52724) (CD₃CN) solvent, the spectrum of this compound shows two distinct signals. A singlet at approximately 1.32 ppm corresponds to the six equivalent protons of the two methyl (CH₃) groups at the C2 position. A second singlet appears at around 2.64 ppm, which is attributed to the two protons of the methylene (B1212753) (CH₂) group adjacent to the cyano group. The integration of these signals (6H and 2H, respectively) confirms the proton count for each group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, one would expect to observe five distinct signals:

One signal for the two equivalent methyl carbons.

A signal for the quaternary carbon (C2).

A signal for the methylene carbon (C3).

A signal for the carboxyl carbon (-COOH).

A signal for the nitrile carbon (-C≡N), typically appearing in the 110-120 ppm region.

The specific chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info

¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.32 | Singlet | 6H | 2 x CH₃ |

| 2.64 | Singlet | 2H | CH₂ |

Solvent: CD₃CN, Frequency: 300 MHz Data sourced from:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

A very broad band is observed in the range of 3500–2400 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. A sharp and strong absorption peak appears around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the nitrile functional group is confirmed by a distinct absorption peak in the region of 2200-2260 cm⁻¹, specifically noted at 1650 cm⁻¹ in one source, which is somewhat lower than the typical range but confirms the C≡N stretch. mdpi.com

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description | Functional Group |

|---|---|---|

| 3500–2400 | Broad Stretch | O-H (Carboxylic Acid) |

| 1710 | Strong Stretch | C=O (Carbonyl) |

| 1650 | Stretch | C≡N (Nitrile) |

Sample preparation: KBr pellet Data sourced from:

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (molecular formula C₆H₉NO₂), the expected monoisotopic mass is approximately 127.0633 g/mol . molport.comuni.lu HRMS would be used to confirm this exact mass, distinguishing it from other compounds with the same nominal mass. While specific experimental data for this compound is not widely published, predicted data for its isomer, 3-cyano-3,3-dimethylpropanoic acid, illustrates the expected results. uni.lu Predicted m/z values for common adducts include [M+H]⁺ at 128.07061 and [M+Na]⁺ at 150.05255. uni.lu Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile or thermally sensitive compounds like this compound. bldpharm.com The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

For purity assessment, a sample of the compound is injected into the HPLC system. A pure sample will ideally show a single peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and their area percentage can be used to quantify the purity level. By running standards of known starting materials and potential byproducts, HPLC can also be used to monitor the consumption of reactants and the formation of the product over the course of the synthesis.

Gas Chromatography (GC) is another powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nist.govnist.gov While carboxylic acids themselves are generally not volatile enough for direct GC analysis, they can be analyzed after a chemical derivatization step. nih.gov

A common method involves converting the carboxylic acid into its more volatile methyl ester by reacting it with a reagent such as diazomethane. nih.gov The resulting ester can then be readily analyzed by GC. In a study on a similar compound, 3-cyano-3,3-diphenylpropionic acid, this derivatization approach was used effectively. nih.gov The use of a nitrogen-phosphorus detector (NPD) can enhance sensitivity for nitrogen-containing compounds like nitriles. nih.gov GC is highly effective for purity assessment, with a typical analysis showing a single major peak for the derivatized product. It can also be coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-cyano-3,3-dimethylpropanoic acid |

| 2-methylpropanoic acid |

| 3-cyano-3,3-diphenylpropionic acid |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used chromatographic technique for the separation of non-volatile mixtures. In the context of the synthesis and analysis of this compound and its derivatives, TLC is instrumental for rapidly monitoring the progress of a chemical reaction and for the preliminary assessment of product purity.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material such as silica (B1680970) gel, coated onto a flat, inert substrate like a glass plate or aluminum foil. The mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. As the mobile phase ascends, the components of the sample mixture are partitioned between the stationary and mobile phases, leading to their separation based on differential affinities.

In the synthesis of related compounds, such as 3-cyano-2-pyridone derivatives, TLC is employed to track the reaction's progression. mdpi.com The completion of such reactions is often determined by the disappearance of the starting material spots and the appearance of the product spot on the TLC plate. mdpi.com